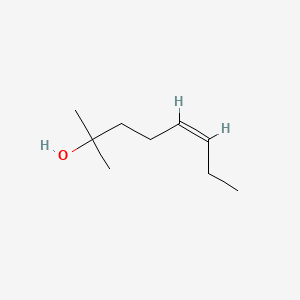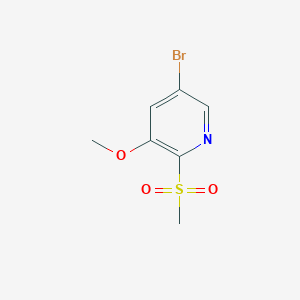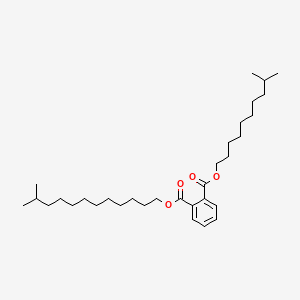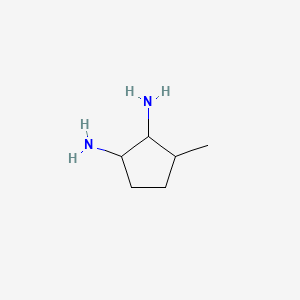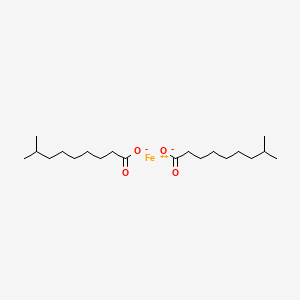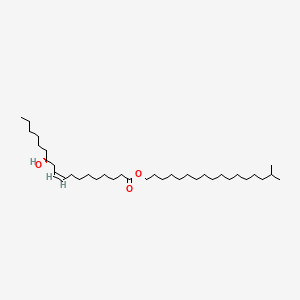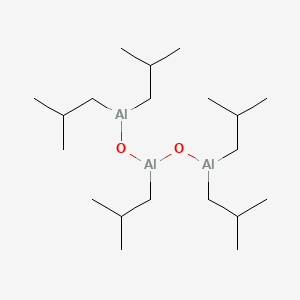
Pentakis(isobutyl)di-mu-oxotrialuminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentakis(isobutyl)di-mu-oxotrialuminum is a chemical compound with the molecular formula C20H45Al3O2 and a molecular weight of 398.5147 g/mol. This compound is characterized by the presence of aluminum atoms coordinated with isobutyl groups and oxygen atoms, forming a unique structure that has garnered interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentakis(isobutyl)di-mu-oxotrialuminum typically involves the reaction of aluminum alkyls with oxygen-containing compounds under controlled conditions. One common method involves the reaction of triisobutylaluminum with oxygen or water, leading to the formation of the desired compound. The reaction conditions often require an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the product.
Industrial Production Methods
In an industrial setting, the production of pentakis(isobutyl)di-mu-oxotrialuminum can be scaled up by optimizing the reaction parameters such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Pentakis(isobutyl)di-mu-oxotrialuminum undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.
Reduction: Under certain conditions, it can be reduced to form lower oxidation state aluminum compounds.
Substitution: The isobutyl groups can be substituted with other alkyl or aryl groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, hydrogen peroxide, and other peroxides.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substituting Agents: Alkyl halides, aryl halides.
Major Products Formed
The major products formed from these reactions include various aluminum oxides, substituted aluminum compounds, and other organoaluminum derivatives.
Scientific Research Applications
Pentakis(isobutyl)di-mu-oxotrialuminum has several applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in drug delivery systems due to its unique structure and reactivity.
Medicine: Explored for its potential therapeutic applications, including as an adjuvant in vaccines.
Industry: Utilized in the production of advanced materials, coatings, and as a precursor for other aluminum-based compounds.
Mechanism of Action
The mechanism by which pentakis(isobutyl)di-mu-oxotrialuminum exerts its effects involves the interaction of its aluminum centers with various molecular targets. The aluminum atoms can coordinate with oxygen, nitrogen, and other electron-donating atoms, facilitating various chemical transformations. The pathways involved include the formation of intermediate complexes and the subsequent release of reaction products.
Comparison with Similar Compounds
Similar Compounds
Triisobutylaluminum: A precursor in the synthesis of pentakis(isobutyl)di-mu-oxotrialuminum.
Diisobutylaluminum hydride: Another organoaluminum compound with similar reactivity.
Aluminum isopropoxide: Used in similar applications but with different reactivity and properties.
Uniqueness
Pentakis(isobutyl)di-mu-oxotrialuminum is unique due to its specific structure, which imparts distinct reactivity and stability compared to other organoaluminum compounds. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry.
Properties
CAS No. |
38338-53-3 |
|---|---|
Molecular Formula |
C20H45Al3O2 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
bis[bis(2-methylpropyl)alumanyloxy]-(2-methylpropyl)alumane |
InChI |
InChI=1S/5C4H9.3Al.2O/c5*1-4(2)3;;;;;/h5*4H,1H2,2-3H3;;;;; |
InChI Key |
FIAHJXNXAMAEQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C[Al](CC(C)C)O[Al](CC(C)C)O[Al](CC(C)C)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


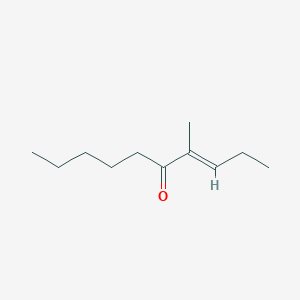
![(3R,3aR,6S,6aS)-6-chloro-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B12652231.png)

